molecular formula C24H23N3O3S2 B2526251 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide CAS No. 300815-98-9

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide

Cat. No.: B2526251
CAS No.: 300815-98-9
M. Wt: 465.59
InChI Key: MXNZKEGQTKJTAP-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a diethylsulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide typically involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents. The reaction is carried out in dimethylformamide (DMF) as the solvent under relatively mild conditions, yielding high purity products .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar coupling agents and solvents, with optimization for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. In antibacterial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer research, it inhibits cell proliferation by interfering with DNA replication and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide is unique due to its combination of the benzothiazole moiety and the diethylsulfamoyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-3-27(4-2)32(29,30)20-15-11-17(12-16-20)23(28)25-19-13-9-18(10-14-19)24-26-21-7-5-6-8-22(21)31-24/h5-16H,3-4H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNZKEGQTKJTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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